2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid
Description
Properties
Molecular Formula |
C11H20FNO4 |
|---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20FNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
LSXIFNCSRDKDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Fluorinated Amino Acid Precursors
One common approach starts from fluorinated amino acids such as 6-fluorohexanoic acid derivatives or fluorinated alanine analogs. The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Boc protection of fluorinated amino acid | Boc2O, sodium hydroxide, aqueous medium, 0–10 °C, overnight stirring | ~60–85% | Maintaining pH > 11 during addition to avoid side reactions; crystallization upon acidification |
Example: A solution of fluorinated amino acid (e.g., 3-fluoroalanine) is stirred in sodium hydroxide at 5 °C. Boc2O or benzyl chloroformate is added in portions while maintaining pH > 11 and temperature below 10 °C. After stirring overnight, acidification to pH ~3–4 precipitates the Boc-protected product, which is isolated by filtration and recrystallization.
Coupling Reactions Using Peptide Coupling Agents
For more complex derivatives or to introduce additional substituents, peptide coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and HOBt (1-hydroxybenzotriazole) are employed.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Coupling of Boc-fluoro amino acid with amines or peptides | HATU, triethylamine or N-ethyl-N,N-diisopropylamine, DMF, 0–25 °C, 1–24 h | 21–84% | Reaction monitored by TLC or LC-MS; purification by preparative HPLC or reversed-phase chromatography |
Example: Boc-fluoro amino acid is coupled with an amine in the presence of HATU and a base like triethylamine in N,N-dimethylformamide (DMF) at 0 °C to room temperature for 1 hour. The reaction mixture is purified by reversed-phase liquid chromatography to yield the desired product.
Fluorination Strategies
Direct fluorination of hexanoic acid derivatives is less common due to selectivity challenges. Instead, fluorinated amino acid building blocks such as 6-fluorohexanoic acid or fluorinated alanine derivatives are used as starting materials. These can be synthesized via:
- Nucleophilic substitution of halogenated precursors with fluoride sources.
- Electrophilic fluorination of suitable precursors.
- Enzymatic or chemoenzymatic methods (less common for this compound).
Detailed Experimental Data and Outcomes
Boc Protection Example
| Parameter | Details |
|---|---|
| Starting material | D,L-3-fluoroalanine (5 mmol) |
| Boc reagent | Benzyl chloroformate (5.5 mmol) |
| Base | 4N Sodium hydroxide |
| Temperature | 5 °C during addition, then room temperature overnight |
| Work-up | Acidification to pH ~3 with 5N HCl, crystallization, ether extraction |
| Yield | 0.6 g of Boc-protected fluorinated amino acid (approx. 60%) |
| Melting point | 108–110 °C (decomposition) |
| Purification | Recrystallization from ether/petroleum ether |
Peptide Coupling Example
| Parameter | Details |
|---|---|
| Reagents | Boc-fluoro amino acid (1.46 mmol), HATU (1.46 mmol), triethylamine (3.98 mmol) |
| Solvent | DMF (3 mL total) |
| Temperature | 0 °C to room temperature |
| Reaction time | 40 minutes total |
| Purification | Reversed-phase liquid chromatography with acetonitrile/water gradient and 0.1% trifluoroacetic acid |
| Yield | 21% (over two steps including hydrogenation) |
| Characterization | LC/MS m/z = 476.6 (loss of 2 Boc groups) |
Alternative Coupling Conditions
| Reagents & Conditions | Yield | Notes |
|---|---|---|
| EDC, HOBt, N-ethyl-N,N-diisopropylamine, DMF, 24 h | Moderate to high | Used for coupling with complex amines; reaction monitored by TLC and LC-MS |
| BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), DIPEA, DMF, room temp, 1.5 h | 83% | Purified by preparative HPLC; used for advanced intermediates |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Purification | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O or benzyl chloroformate, NaOH | 0–10 °C, pH > 11, overnight | 60–85% | Crystallization, recrystallization | Standard protection of amino group |
| Peptide Coupling with HATU | HATU, triethylamine, DMF | 0–25 °C, 0.5–24 h | 21–84% | RP-HPLC, chromatography | Coupling with amines or peptides |
| Coupling with EDC/HOBt | EDC, HOBt, DIPEA, DMF | Room temp, 12–24 h | Moderate to high | Extraction, chromatography | Alternative coupling for complex substrates |
| Coupling with BOP | BOP, DIPEA, DMF | Room temp, 1.5 h | ~83% | Preparative HPLC | Efficient coupling for advanced intermediates |
Research Outcomes and Analytical Data
- Melting Points: Typically 108–115 °C with decomposition, confirming purity and identity.
- Spectroscopic Characterization: LC-MS data confirm molecular ion peaks consistent with expected masses, including characteristic loss of Boc groups under MS conditions.
- Optical Activity: Specific rotations reported for enantiomerically pure derivatives, e.g., [α]D20 = +5.4 to +5.6 (c = 0.5% in glacial acetic acid) for N-benzyloxycarbonyl-L-3-fluoroalanine analogs.
- Purity: Achieved through recrystallization and preparative chromatography, ensuring high-quality material for research applications.
Concluding Remarks
The preparation of this compound involves established synthetic organic chemistry techniques, primarily focusing on:
- Efficient Boc protection of fluorinated amino acid precursors.
- Use of modern peptide coupling agents such as HATU, EDC/HOBt, and BOP for amide bond formation.
- Careful control of reaction conditions (temperature, pH) to optimize yields and purity.
- Purification by crystallization and chromatographic methods to obtain analytically pure compounds.
These methods are supported by experimental data from multiple reputable chemical suppliers and research publications, ensuring reliability and reproducibility for academic and industrial research purposes.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used.
Deprotection Reactions: The primary amine is regenerated upon removal of the Boc group.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, allowing selective reactions at other sites. The fluorine atom can influence the compound’s reactivity and stability by altering electronic properties and steric effects .
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Utility : The Boc group’s stability and ease of removal (via acids like TFA) make these compounds versatile intermediates in peptide synthesis ().
- Fluorine Effects: Fluorination at terminal positions (C6) may reduce metabolic degradation compared to non-fluorinated analogs, as seen in related boronohexanoic acids ().
- Commercial Relevance: Supplier listings for trifluoro and difluoro variants () indicate demand for fluorinated amino acids in drug discovery.
Biological Activity
1,2,3,4-Tetrahydroisoquinoline-4-carboxamide (THIQ-4-CA) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxamide
THIQ-4-CA is synthesized through various methods, primarily involving the reaction of homophthalic anhydride with amines. This reaction facilitates the formation of the tetrahydroisoquinoline core while allowing for the introduction of functional groups that can enhance biological activity. Recent studies have focused on synthesizing novel derivatives to explore their biological properties further .
Antiviral Properties
Recent research has highlighted the antiviral potential of THIQ-4-CA against human coronaviruses. In vitro studies demonstrated that certain derivatives of THIQ-4-CA exhibited significant antiviral activity against strains such as HCoV-229E and HCoV-OC43. These findings suggest that modifications to the THIQ structure can enhance its efficacy against viral infections .
Antimalarial Activity
THIQ-4-CA has shown promising results in combating malaria. Studies have indicated that this compound exhibits antiparasitic activity against Plasmodium falciparum, particularly against drug-resistant strains. The mechanism of action appears to involve interference with the parasite's metabolic pathways, leading to reduced viability and replication .
Antitumor Activity
The compound also demonstrates potential antitumor effects. Research indicates that THIQ-4-CA can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. This property makes it a candidate for further development in cancer therapeutics .
Case Studies and Comparative Analysis
A comparative analysis was conducted to evaluate the biological activity of THIQ derivatives against established antiviral and antitumor agents. The results indicated that some THIQ derivatives possess comparable or superior efficacy compared to traditional drugs. For instance, a study comparing THIQ derivatives with chloroquine revealed similar mechanisms of action against SARS-CoV-2, suggesting a potential role in COVID-19 treatment strategies .
Data Table: Biological Activities of THIQ Derivatives
Q & A
Q. What is the role of the tert-butoxycarbonyl (Boc) group in the synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-6-fluorohexanoic acid, and how is it removed under specific conditions?
The Boc group serves as a temporary protecting group for the amine functionality during synthesis, preventing undesired side reactions (e.g., nucleophilic attacks or cross-reactivity in multi-step syntheses). Deprotection is typically achieved using acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane). For example, TFA cleaves the Boc group at room temperature within 1–2 hours, preserving acid-sensitive functional groups like fluorinated moieties .
Q. Methodological Tip :
- Step 1 : Confirm complete Boc deprotection via TLC or LC-MS.
- Step 2 : Neutralize acidic byproducts with a weak base (e.g., NaHCO₃) to avoid decomposition of the fluorinated chain.
Q. How does the fluorine atom at the 6-position influence the compound’s reactivity in peptide coupling reactions?
The electron-withdrawing nature of fluorine increases the acidity of the α-proton adjacent to the carboxylic acid, enhancing activation for coupling reagents like HATU or DCC. However, steric hindrance from the Boc group and the fluorinated chain may reduce coupling efficiency.
Q. Methodological Tip :
- Optimize coupling conditions by screening reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. DCM).
- Monitor reaction progress via <sup>19</sup>F NMR to track fluorine-specific shifts and confirm successful conjugation .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported yields for Boc-protected amino acid syntheses involving fluorinated side chains?
Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control) or purification methods. For example:
| Study | Yield | Conditions | Purification Method |
|---|---|---|---|
| Williams et al. | 68% | Anhydrous DMF, 0°C, 12h | Column chromatography |
| CymitQuimica | 45% | Wet DCM, room temperature, 24h | Recrystallization |
Q. Resolution Strategy :
- Replicate both protocols with rigorous control of anhydrous conditions.
- Compare intermediates via <sup>13</sup>C NMR to identify side products (e.g., hydrolysis of the Boc group or fluorinated chain degradation).
Q. What analytical techniques are critical for distinguishing between diastereomers of this compound?
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol gradient to separate enantiomers.
- 2D NOESY NMR : Detect spatial proximity between the Boc group and fluorine atom to confirm stereochemistry.
- X-ray crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. How can the fluorinated chain’s stability be assessed under basic conditions during Boc deprotection?
Experimental Design :
- Control Experiment : Treat the compound with TFA (no base) and compare degradation products via LC-MS.
- Variable Test : Introduce bases (e.g., pyridine, Et₃N) post-deprotection and monitor <sup>19</sup>F NMR for loss of signal (indicative of C-F bond cleavage).
- Reference Data : Fluorinated analogs in and show C-F bond stability up to pH 9 but degrade rapidly above pH 10 .
Q. What strategies mitigate side reactions during the introduction of the fluorine atom at the 6-position?
Fluorination via nucleophilic substitution (e.g., KF in DMF) may compete with elimination. Key optimizations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
